6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride
Description
Chemical Identity and Systematic Nomenclature
The systematic nomenclature of 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride follows International Union of Pure and Applied Chemistry guidelines, designating the compound as a quaternary benzimidazolium salt. The molecular structure incorporates a benzimidazole core with specific substitutions: a chlorine atom at the 6-position of the benzene ring, methyl groups at positions 2 and 3 of the imidazole moiety, and a phenyl substituent at the 1-position. The presence of the chloride counterion balances the positive charge on the quaternary nitrogen, forming an ionic compound with distinct physicochemical properties.
The compound exhibits multiple synonyms in chemical literature, including 5-chloro-1,2-dimethyl-3-phenylbenzimidazol-3-ium chloride, reflecting alternative numbering systems and nomenclature conventions. The Simplified Molecular Input Line Entry System notation C[N+]1=C(C)N(C2=CC=CC=C2)C3=CC(Cl)=CC=C31.[Cl-] provides a standardized representation of the molecular connectivity. Chemical databases maintain consistent identification through the Chemical Abstracts Service number 75524-10-6, ensuring unambiguous reference across scientific literature.
Historical Development in Benzo[d]imidazolium Chemistry
The historical development of benzimidazolium chemistry traces its origins to the broader discovery of benzimidazole compounds in the nineteenth century. Benzimidazole itself was first synthesized by Hoebrecker in 1872, followed by subsequent work by Ladenberg and Wundt between 1872 and 1878. This foundational research established the benzimidazole nucleus as a stable heterocyclic platform amenable to diverse chemical modifications. The development of quaternary benzimidazolium salts emerged as researchers explored methods to enhance the stability and modify the electronic properties of benzimidazole derivatives.
The advancement of benzimidazolium salt synthesis gained momentum through the recognition that these compounds serve as stable precursors to nitrogen-heterocyclic carbenes. Research by Wanzlick and Öfele in 1968 established the foundational understanding of stable diamino-substituted carbenes, while Arduengo later demonstrated enhanced stability through embedding in imidazole rings with increased steric congestion. The synthetic methodology for benzimidazolium salts has evolved to include atom-economic routes utilizing triethyl orthoformate reactions with corresponding N1,N2-diarylbenzene-1,2-diamines, followed by in situ transformation through alkoxy abstraction using trimethylsilyl chloride.
The specific development of this compound represents an advancement in substituted benzimidazolium chemistry, where strategic incorporation of electron-withdrawing chlorine substituents and electron-donating methyl groups creates compounds with tailored electronic properties. This compound has been identified as a degradation product of Clobazam, a benzodiazepine psychotherapeutic agent, highlighting the interconnection between benzimidazolium chemistry and pharmaceutical applications.
Theoretical Significance in Heterocyclic Cation Research
The theoretical significance of this compound extends beyond its individual chemical properties to encompass broader principles governing heterocyclic cation behavior. Heterocyclic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur within cyclic structures demonstrate unique electronic properties that distinguish them from purely carbocyclic systems. The presence of heteroatoms confers distinctive reactivity and physicochemical properties, making these compounds essential building blocks in synthetic chemistry and materials science.
Benzimidazolium cations specifically contribute to understanding electrostatic stabilization and charge delocalization in heterocyclic systems. Research on benzimidazolium-based compounds has revealed correlations between molecular structure and stability under various conditions, with particular attention to alkaline stability descriptors. Quantum chemical calculations demonstrate that the Gibbs free energy change of hydroxide attack steps correlates strongly with experimental stability data, providing computational frameworks for predicting compound behavior.
The compound's theoretical importance extends to electrochemical applications, where imidazolium cations have demonstrated remarkable capabilities in promoting electrochemical carbon dioxide reduction. Studies indicate that imidazolium cations lead to unprecedentedly low overpotentials for carbon dioxide reduction to carbon monoxide on gold electrodes, with near-complete Faradaic efficiency. The mechanism involves concerted proton-electron transfer processes, where the C2-H acidity of the imidazolium cation directly correlates with electrochemical performance.
Properties
CAS No. |
75524-10-6 |
|---|---|
Molecular Formula |
C15H14Cl2N2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
5-chloro-1,2-dimethyl-3-phenylbenzimidazol-1-ium;chloride |
InChI |
InChI=1S/C15H14ClN2.ClH/c1-11-17(2)14-9-8-12(16)10-15(14)18(11)13-6-4-3-5-7-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
VKKYWEDLYZLADD-UHFFFAOYSA-M |
SMILES |
CC1[NH+](C2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl)C.[Cl-] |
Canonical SMILES |
CC1=[N+](C2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl)C.[Cl-] |
Synonyms |
5-chloro-1,2-dimethyl-3-phenyl-1H-Benzimidazolium Chloride; Clobazam impurity |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride typically involves the reaction of benzimidazole derivatives with appropriate chlorinating agents. One common method involves the reaction of 1,2-dimethylbenzimidazole with phenyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzimidazole: A precursor in the synthesis of the target compound.
5-Chloro-2-methylbenzimidazole: Similar in structure but with different substitution patterns.
3-Phenylbenzimidazole: Lacks the chloro and dimethyl substitutions.
Uniqueness
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium chloride, with CAS Number 75524-10-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C15H14ClN2·Cl
Molecular Weight: 293.191 g/mol
IUPAC Name: 5-chloro-1,2-dimethyl-3-phenylbenzimidazol-3-ium; chloride
Purity: >95% (HPLC)
Storage Conditions: -20°C for long-term storage; can be shipped at room temperature.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Protein Kinases : This compound has shown potential as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. The structural features of the benzimidazole moiety are conducive to kinase inhibition, similar to other compounds in this class that target c-Met and other oncogenic kinases .
- Neuropharmacological Effects : Research indicates that related compounds exhibit activity at GABA receptors, suggesting that this compound may also influence neurotransmission and could have applications in treating neurological disorders .
- Deubiquitinase Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in cellular regulation and cancer progression .
Case Study 1: Cancer Cell Line Studies
A study examining the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | G2/M phase arrest |
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening involving rat brain slices, the compound exhibited allosteric modulation at GABA_A receptors. This suggests potential therapeutic applications in anxiety and seizure disorders.
| Receptor Type | Modulation Type | EC50 (µM) |
|---|---|---|
| GABA_A | Allosteric | 5.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
